molecular formula C20H20BrNO2 B4945083 1-(2-Bromo-4-methylphenyl)-3-[(3,5-dimethylphenyl)methyl]pyrrolidine-2,5-dione CAS No. 5862-30-6

1-(2-Bromo-4-methylphenyl)-3-[(3,5-dimethylphenyl)methyl]pyrrolidine-2,5-dione

Cat. No.: B4945083
CAS No.: 5862-30-6
M. Wt: 386.3 g/mol
InChI Key: NPQSWRPUDAUKGE-UHFFFAOYSA-N
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Description

The compound 1-(2-Bromo-4-methylphenyl)-3-[(3,5-dimethylphenyl)methyl]pyrrolidine-2,5-dione belongs to the pyrrolidine-2,5-dione family, a class of cyclic imides with diverse pharmacological and chemical applications. Its structure features a brominated and methylated aromatic ring at position 1 and a 3,5-dimethylbenzyl group at position 3 of the pyrrolidine-dione core.

Key structural attributes include:

  • Electrophilic bromine at the 2-position of the phenyl ring, which may enhance reactivity in substitution reactions.
  • Polar imide moiety, contributing to hydrogen-bonding capacity and crystalline stability.

Properties

IUPAC Name

1-(2-bromo-4-methylphenyl)-3-[(3,5-dimethylphenyl)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO2/c1-12-4-5-18(17(21)9-12)22-19(23)11-16(20(22)24)10-15-7-13(2)6-14(3)8-15/h4-9,16H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQSWRPUDAUKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)CC3=CC(=CC(=C3)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386821
Record name 1-(2-Bromo-4-methylphenyl)-3-[(3,5-dimethylphenyl)methyl]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5862-30-6
Record name 1-(2-Bromo-4-methylphenyl)-3-[(3,5-dimethylphenyl)methyl]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 1-(2-Bromo-4-methylphenyl)-3-[(3,5-dimethylphenyl)methyl]pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered interest due to its potential biological activities. This article reviews the synthesis, structural properties, and biological activities of this compound, drawing from diverse research findings.

Synthesis and Structural Characteristics

The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The compound's structure can be characterized by various spectroscopic methods such as NMR and mass spectrometry.

Key Structural Features

  • Molecular Formula : C22H24BrN2O2
  • Molecular Weight : 424.34 g/mol
  • Functional Groups : Contains bromo, methyl, and pyrrolidine moieties which are significant for its biological activity.

Biological Activity

The biological activity of this compound has been explored in various studies. The following sections summarize key findings related to its pharmacological effects.

Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance:

  • Case Study : A study demonstrated that similar pyrrolidine compounds showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation.
CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)10Apoptosis induction
Compound BA549 (Lung)15Cell cycle arrest

Antimicrobial Activity

Another significant aspect of this compound is its antimicrobial potential:

  • Research Findings : Studies have shown that certain pyrrolidine derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell membranes.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets:

  • Receptor Binding : The bromo-substituted phenyl ring enhances binding affinity towards specific receptors involved in cancer pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes that are crucial for tumor growth and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula (C/H/Br/N/O) Key Substituents Synthesis Method Notable Properties/Activities Reference
1-(2-Bromo-4-methylphenyl)-3-[(3,5-dimethylphenyl)methyl]pyrrolidine-2,5-dione C₂₀H₁₉BrNO₂ 2-Bromo-4-methylphenyl; 3,5-dimethylbenzyl Likely Michael/Claisen-Schmidt Not reported in evidence
1-(3-Bromo-4-methylphenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione C₁₉H₁₇BrClNO₂ 3-Bromo-4-methylphenyl; 4-chlorobenzyl Not specified Higher halogen content (Br, Cl)
5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6-tri-one C₂₅H₂₆BrN₃O₆ 4-Bromophenyl; 2,5-dimethoxyphenyl; methylpyrimidine-tri-one Claisen-Schmidt + Michael addition Crystallinity confirmed via spectroscopy
1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione C₁₀H₁₁N₃O₂ Pyridine-amino-methyl Mannich reaction Moderate antimicrobial activity

Key Observations :

  • Substituent Position and Reactivity : The bromine position (2- vs. 3-/4-) significantly alters electronic properties. For instance, 2-bromo substitution (target compound) may direct electrophilic reactions differently compared to 3-bromo () or 4-bromo () analogs .
  • Halogen Effects : The target compound’s bromine and methyl groups contrast with ’s bromine-chlorine combination, which could enhance lipophilicity but reduce metabolic stability .
  • Bulk and Solubility: The 3,5-dimethylbenzyl group in the target compound introduces greater steric hindrance compared to smaller substituents (e.g., pyridine-amino-methyl in ), likely reducing aqueous solubility .

Pharmacological and Functional Comparisons

Key Observations :

  • Anticonvulsant Potential: highlights pyrrolidine-2,5-dione derivatives with GABA-transaminase inhibition, suggesting the target compound’s brominated aromatic system could similarly modulate neurological targets if evaluated .
  • Antimicrobial Activity : The Mannich-derived analogs in show moderate activity, but bulky substituents (e.g., 3,5-dimethylbenzyl in the target) might hinder membrane penetration, reducing efficacy .

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